Suzukacillin - 11017-50-8

Suzukacillin

Catalog Number: EVT-1186820
CAS Number: 11017-50-8
Molecular Formula: C111H184N26O29
Molecular Weight: 2346.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of Suzukacillin involves both natural biosynthetic pathways and synthetic chemistry techniques. The compound is primarily derived from nonribosomal peptide synthetases, which facilitate the assembly of amino acids into peptide chains without the involvement of ribosomal machinery. The biosynthetic pathway includes the incorporation of unusual amino acids, such as L-valine, which plays a crucial role in the structural integrity and biological activity of the peptide .

The synthetic approach may involve:

  • Solid-phase peptide synthesis: This method allows for the stepwise assembly of the peptide chain on a solid support, enabling precise control over the sequence and modifications.
  • Chemical modifications: Post-synthetic modifications can enhance stability and activity, including acetylation or cyclization processes to stabilize the helical conformation typical of peptaibols .
Molecular Structure Analysis

Structural Characteristics
Suzukacillin exhibits a complex molecular structure characterized by a 310-helical conformation. This helical structure is stabilized by intramolecular hydrogen bonds, which contribute to its biological activity. The molecular formula for Suzukacillin is C₁₈H₃₃N₉O₇S, and it has a molecular weight of approximately 439.56 g/mol .

The peptide consists of several amino acids, including both standard and non-standard residues, contributing to its unique properties. The presence of D-amino acids is particularly noteworthy as they enhance resistance to proteolytic degradation .

Chemical Reactions Analysis

Reactivity and Interactions
Suzukacillin participates in various chemical reactions typical of peptide antibiotics:

  • Ion channel formation: The primary biological action involves the formation of ion channels in cellular membranes, disrupting ionic gradients essential for microbial survival.
  • Hydrogen bonding: The intramolecular hydrogen bonds within its helical structure play a significant role in its stability and function.
  • Interactions with membrane components: Suzukacillin interacts with phospholipid bilayers, leading to membrane permeabilization and cell lysis in susceptible microorganisms .
Mechanism of Action

Biological Mechanism
The mechanism of action for Suzukacillin primarily involves its ability to insert into lipid membranes, forming pores that disrupt membrane integrity. This action leads to:

  • Increased permeability: The formation of ion channels allows ions to flow freely across the membrane, resulting in depolarization.
  • Cell lysis: Ultimately, this disruption can lead to cell death due to loss of essential ions and metabolites.
  • Selectivity: While effective against bacteria, Suzukacillin shows selectivity towards certain microbial strains due to differences in membrane composition .
Physical and Chemical Properties Analysis

Properties Overview
Suzukacillin possesses distinct physical and chemical properties:

  • Solubility: It is soluble in water and various organic solvents, facilitating its application in different formulations.
  • Stability: The compound exhibits stability under acidic conditions but can be sensitive to enzymatic degradation due to its peptide nature.
  • Melting Point: Precise melting point data may vary depending on purity but is generally around 200 °C .
Applications

Scientific Applications
Suzukacillin has several applications in scientific research and medicine:

  • Antimicrobial agent: Its primary use is as an antibiotic against Gram-positive bacteria, particularly those resistant to conventional antibiotics.
  • Research tool: Due to its unique mechanism of action, it serves as a model compound for studying membrane dynamics and antibiotic resistance mechanisms.
  • Peptide synthesis research: Suzukacillin's structure provides insights into nonribosomal peptide synthesis and the development of novel antibiotics .
Structural and Conformational Analysis of Suzukacillin

Primary Sequence Determination and Amino Acid Composition

Suzukacillin A is a membrane-active polypeptide antibiotic isolated from Trichoderma viride strain 1037. Its primary structure was resolved through gas chromatographic mass spectrometric analysis of trifluoroacetylated peptide methyl esters derived from partial hydrolysates, establishing a linear sequence of 23 amino acid residues terminating in a phenylalaninol carboxyl group. The definitive sequence is:Ac-Aib-Pro-Val-Aib-Val-Ala-Aib-Ala-Aib-Aib-Gln-Aib-Leu-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu(Pheol)-Gln-OH [1].

Identification of 2-Methylalanine and Phenylalaninol Residues

A defining feature of suzukacillin is its high content of non-standard amino acids. The structure incorporates 10 residues of 2-methylalanine (α-aminoisobutyric acid, Aib), characterized by two methyl groups attached to the α-carbon atom. This substitution eliminates stereogenic centers and imposes severe conformational constraints due to steric hindrance, profoundly influencing peptide backbone geometry. The C-terminus uniquely features phenylalaninol (Pheol), a non-proteinogenic amino alcohol derivative where the carboxyl group of phenylalanine is reduced to a primary alcohol. All chiral amino acids and phenylalaninol exhibit L-configuration [1] [4]. This C-terminal modification enhances the peptide’s amphipathicity and influences its membrane anchoring properties.

Table 1: Unusual Residues in Suzukacillin A

ResidueAbbreviationCountStructural Role
2-MethylalanineAib10Conformational constraint; helix induction and stabilization
PhenylalaninolPheol1 (C-term)Membrane anchoring; disruption of terminal hydrogen bonding

Comparative Analysis with Alamethicin Sequence Homology

Suzukacillin shares significant sequence homology with alamethicin, a well-studied voltage-gated ion channel-forming peptide also produced by Trichoderma species. Both peptides feature:

  • An N-terminal acetylation
  • High Aib content (~40% in suzukacillin vs. ~35% in alamethicin)
  • Recurring Aib-Pro motifs known to induce helical kinks
  • Glutamine residues at key positions (e.g., Gln-11 in suzukacillin aligns with Gln-7 in alamethicin) [1] [5].

However, critical differences exist:

  • Chain Length: Suzukacillin (23 residues) is longer than the major alamethicin variant (20 residues) [5] [6].
  • Aromatic C-terminus: Suzukacillin terminates in phenylalaninol, contrasting with alamethicin's glutaminol [1] [5].
  • Aliphatic Content: Suzukacillin possesses a higher proportion of aliphatic residues (Val, Ala, Leu), contributing to enhanced hydrophobicity and aggregation propensity [1] [8].These sequence variations underlie the distinct functional and biophysical properties observed between the two peptides, particularly regarding membrane interactions and aggregation states.

Table 2: Sequence Comparison of Suzukacillin and Alamethicin

FeatureSuzukacillin AAlamethicin F50/5Functional Implication
Total Residues2320Longer helical domain in suzukacillin
Aib Residues10 (~43%)7 (~35%)Enhanced helix stability in suzukacillin
C-terminal ResiduePhenylalaninol (Pheol)Glutaminol (Glnol)Differential membrane anchoring & dipole effects
Representative Segment-Aib-Aib-Glu(Pheol)-Gln-OH-Aib-Aib-Gln-Gln-PheolDistinct C-terminal electrostatic/hydrophobic profiles

Secondary Structure Characterization

α-Helical Stabilization in Lipophilic Environments

Suzukacillin adopts a predominantly α-helical secondary structure, with its conformation exhibiting remarkable sensitivity to solvent polarity. Spectroscopic techniques (circular dichroism, infrared, and ¹³C nuclear magnetic resonance) demonstrate that helix content increases dramatically when transitioning from polar (aqueous) to lipophilic solvents. In aqueous media, suzukacillin exhibits partial helicity (~40-50%), while in hydrophobic environments like chloroform or methanol, or upon integration into lipid bilayers (e.g., lecithin vesicles), helicity exceeds 80% [1] [3] [4].

This pronounced environmental dependence is attributed primarily to its high Aib content. The geminal dimethyl groups on the Aib α-carbon:

  • Sterically Stabilize φ and ψ angles within the α-helical region of Ramachandran space (φ ≈ -60° ± 20°, ψ ≈ -45° ± 20°).
  • Shield Peptide Bonds from competitive hydrogen bonding with polar solvent molecules, effectively "sealing" the helix backbone and minimizing solvent penetration [1] [7].
  • Promote Intra-Helical Hydrogen Bonding by reducing conformational flexibility, leading to a more stable and defined helical core compared to alamethicin.

The lipophilic stabilization renders suzukacillin particularly well-adapted for insertion into and folding within biological membranes, where its helical structure becomes optimized for function.

Temperature-Dependent Conformational Dynamics

Despite the inherent stability imparted by Aib residues, suzukacillin’s secondary structure displays significant temperature sensitivity in specific environments. In lipophilic solvents and phospholipid vesicles, increasing temperature induces a linear reduction in α-helix content, as evidenced by progressive decreases in the intensity of characteristic circular dichroism Cotton effects at 208 nm and 222 nm [1] [3].

This contrasts with alamethicin, which often exhibits non-linear, cooperative unfolding transitions under similar conditions. The more linear response in suzukacillin suggests:

  • Reduced Cooperativity: Unfolding involves incremental changes rather than an all-or-none transition between states, potentially due to the longer continuous helical segments stabilized by the higher Aib density.
  • Solvent-Shielded Stability: A significant portion of the helix remains exceptionally resistant to thermal denaturation, even at elevated temperatures. This is ascribed to the Aib-rich segments effectively minimizing solvent access to the peptide backbone hydrogen bonds, thereby raising the energy barrier for helix disruption [1] [7].
  • Aggregation Buffer: In aqueous environments, pre-existing peptide aggregates may partially buffer the monomeric structure against thermal effects, although the helix within aggregates also gradually destabilizes.

These dynamics are crucial for understanding the peptide’s behavior in biological membranes, where temperature fluctuations occur.

Aggregation Behavior in Aqueous vs. Organic Solvents

Suzukacillin exhibits markedly different self-association properties depending on solvent polarity, driven by hydrophobic interactions and hydrogen bonding:

  • Aqueous Media (Strong Aggregation): In water, suzukacillin forms large, insoluble aggregates. This propensity exceeds that of alamethicin due to suzukacillin’s longer contiguous hydrophobic helical face and higher number of aliphatic side chains. Aggregation is primarily driven by the hydrophobic effect, minimizing non-polar surface exposure to water. Circular dichroism spectra in water are consistent with aggregated, partially helical species [1] [8]. Concentration thresholds exist below which significant adsorption or aggregation at interfaces is not detected, implying a critical concentration for nucleation [5].

  • Organic Solvents (Controlled Oligomerization): In chloroform (CDCl₃) or dimethyl sulfoxide (DMSO), suzukacillin remains soluble but forms smaller, discrete oligomers. Nuclear magnetic resonance studies, particularly on fragments like the 11-21 segment (Boc-Gln-Aib-Leu-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-OMe), reveal key mechanisms:

  • Intramolecular H-bonding: Stabilizes monomeric 310-helical folds involving 4→1 hydrogen bonds across residues [7].
  • Intermolecular H-bonding: Solvent-exposed backbone amide NH groups (e.g., Gln¹¹ NH) and side-chain functional groups mediate association. Notably, the glutamine side chain plays a pivotal role:
  • In CDCl₃, the Gln carboxamide carbonyl often forms an intramolecular H-bond to the peptide backbone.
  • The Gln carboxamide NH (particularly the trans isomer in CDCl₃ and cis isomer in DMSO) engages in intermolecular hydrogen bonds with neighboring molecules [7].
  • Concentration Dependence: Nonlinear changes in chemical shift and temperature coefficients of NH protons confirm aggregation, with behavior modulated by the central Gln residue. Replacement of Gln with Ala (Boc-Ala-Aib-Leu-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-OMe) significantly reduces association propensity, underscoring Gln's importance [7].

Table 3: Aggregation Behavior of Suzukacillin in Different Solvents

EnvironmentPrimary Driving ForceAggregate Size/TypeKey Mediating FactorsExperimental Evidence
WaterHydrophobic effectLarge insoluble aggregatesExtended hydrophobic helix; aliphatic side chainsCD: Reduced helix signal; Visible precipitates
ChloroformIntermol. H-bonding & Van der WaalsSmall oligomers (dimers, hexamers)Gln side chain NH; Solvent-exposed backbone NH groupsNMR: Conc.-dependent NH shifts; Nonlinear δ(NH)/dT
DMSOIntermol. H-bonding (side chain)Small oligomerscis-Gln carboxamide NHNMR: Specific NH resonances sensitive to dilution

The aggregation behavior, particularly the role of Gln, provides insights into the initial steps of membrane interactions. Association via hydrogen-bonded networks involving Gln side chains may serve as a nucleation step for the formation of higher-order structures, such as the oligomeric pores observed in lipid bilayers [7] [8]. This solvent-dependent polymorphism underscores the peptide's adaptability and its functional reliance on specific environmental cues.

Properties

CAS Number

11017-50-8

Product Name

Suzukacillin

IUPAC Name

2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[2-[[2-[[2-[[1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[(1-hydroxy-3-phenylpropan-2-yl)amino]-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid

Molecular Formula

C111H184N26O29

Molecular Weight

2346.8 g/mol

InChI

InChI=1S/C111H184N26O29/c1-56(2)51-69(84(148)131-111(32,33)101(166)137-50-38-42-72(137)87(151)124-79(60(9)10)90(154)133-109(28,29)99(164)135-106(22,23)95(160)120-66(82(146)119-68(91(155)156)44-47-74(113)141)45-48-75(142)117-65(55-138)53-64-39-35-34-36-40-64)118-76(143)54-114-92(157)102(14,15)130-85(149)70(52-57(3)4)122-94(159)104(18,19)129-83(147)67(43-46-73(112)140)121-96(161)107(24,25)134-98(163)108(26,27)128-81(145)62(12)116-93(158)103(16,17)127-80(144)61(11)115-88(152)77(58(5)6)125-97(162)105(20,21)132-89(153)78(59(7)8)123-86(150)71-41-37-49-136(71)100(165)110(30,31)126-63(13)139/h34-36,39-40,56-62,65-72,77-79,138H,37-38,41-55H2,1-33H3,(H2,112,140)(H2,113,141)(H,114,157)(H,115,152)(H,116,158)(H,117,142)(H,118,143)(H,119,146)(H,120,160)(H,121,161)(H,122,159)(H,123,150)(H,124,151)(H,125,162)(H,126,139)(H,127,144)(H,128,145)(H,129,147)(H,130,149)(H,131,148)(H,132,153)(H,133,154)(H,134,163)(H,135,164)(H,155,156)

InChI Key

SICPFXZHVIAXRP-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C

Synonyms

suzukacillin
suzukacillin A
suzukacillin A'20
suzukacillin B

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C

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